Cas no 525-97-3 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, (2S,5R,6R)-)

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, (2S,5R,6R)- structure
525-97-3 structure
Product Name:4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, (2S,5R,6R)-
CAS-nummer:525-97-3
MF:C16H26N2O4S
MW:342.453643321991
CID:373338
PubChem ID:12314049
Update Time:2025-04-19

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, (2S,5R,6R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, (2S,5R,6R)-
    • (2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-6-octanamido-7-oxo- (7CI,8CI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, [2S-(2a,5a,6b)]-
    • Penicillin K (6CI)
    • Heptylpenicillin
    • Octanoylpenicillin
    • Penicillin A
    • Penicillin, heptyl-
    • SCHEMBL649104
    • 3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • DTXSID80200506
    • C17403
    • Penicillin K
    • Penicillin IV
    • 3,3-Dimethyl-6-octanamido-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • NS00011638
    • Q27155021
    • 525-97-3
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-6-octanamido-7-oxo-
    • CHEBI:81064
    • Inchi: 1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
    • InChI-sleutel: XVASOOUVMJAZNJ-MBNYWOFBSA-N
    • LACHT: S1C(C)(C)[C@H](C(=O)O)N2C([C@H]([C@@H]12)NC(CCCCCCC)=O)=O

Berekende eigenschappen

  • Exacte massa: 342.16148
  • Monoisotopische massa: 342.161
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 8
  • Complexiteit: 495
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 112A^2

Experimentele eigenschappen

  • Dichtheid: 1.25
  • Kookpunt: 602.1°C at 760 mmHg
  • Vlampunt: 317.9°C
  • Brekindex: 1.567
  • PSA: 86.71
Aanbevolen leveranciers
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd